![molecular formula C16H12Br2N2O B14473727 Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide CAS No. 65326-28-5](/img/structure/B14473727.png)
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide is a chemical compound with the molecular formula C16H12Br2N2O It is known for its unique structure, which includes a phthalazinium core and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide typically involves the reaction of phthalazine with 4-bromobenzyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: It can engage in cycloaddition reactions with dipolarophiles, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions. Cycloaddition reactions often require specific catalysts and solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while cycloaddition reactions can produce complex ring structures.
Applications De Recherche Scientifique
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can engage in various binding interactions, while the phthalazinium core may participate in electron transfer processes. These interactions can modulate biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phthalazinium, 2-[2-(4-chlorophenyl)-2-oxoethyl]-, chloride
- Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, fluoride
- Phthalazinium, 2-[2-(4-methylphenyl)-2-oxoethyl]-, methylate
Uniqueness
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs with different substituents. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous .
Propriétés
Numéro CAS |
65326-28-5 |
|---|---|
Formule moléculaire |
C16H12Br2N2O |
Poids moléculaire |
408.09 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-phthalazin-2-ium-2-ylethanone;bromide |
InChI |
InChI=1S/C16H12BrN2O.BrH/c17-15-7-5-12(6-8-15)16(20)11-19-10-14-4-2-1-3-13(14)9-18-19;/h1-10H,11H2;1H/q+1;/p-1 |
Clé InChI |
AMARIHNHACRKGH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C=[N+](N=CC2=C1)CC(=O)C3=CC=C(C=C3)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




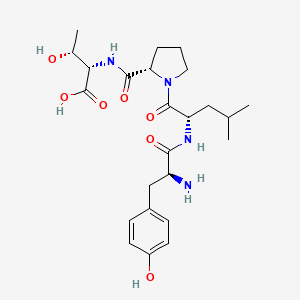
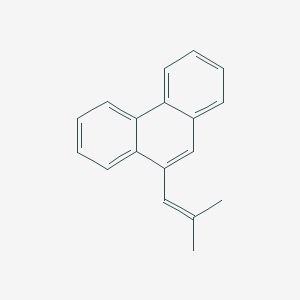
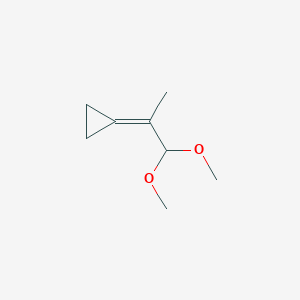
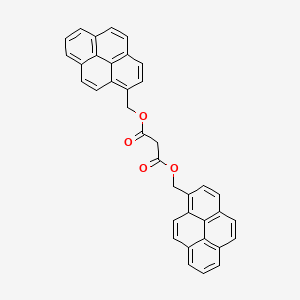
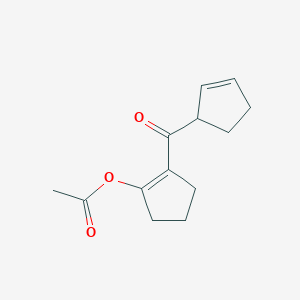
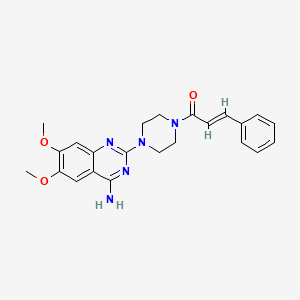
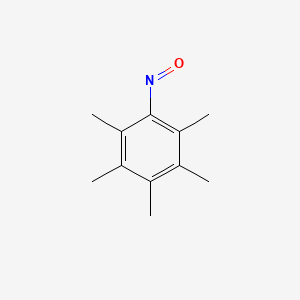
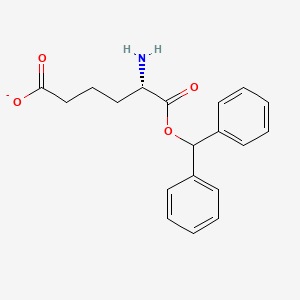
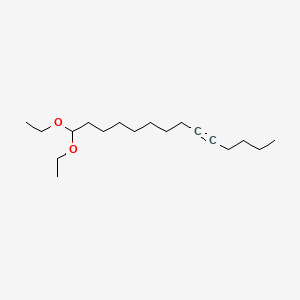
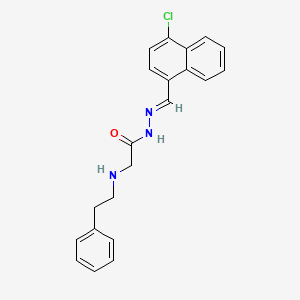

![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
